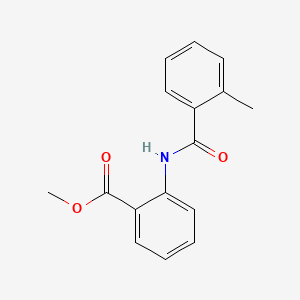

Methyl 2-(2-methylbenzamido)benzoate

Description

Contextualization within the Chemistry of Amide and Ester Functional Groups

The chemical behavior of Methyl 2-(2-methylbenzamido)benzoate is fundamentally dictated by the presence of its two primary functional groups: an amide and a methyl ester. These groups are both derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by an amino group (-NR'R'') for amides and an alkoxy group (-OR') for esters. wikipedia.orglibretexts.org

The ester group, in this case, a methyl ester, is formed from a carboxylic acid and methanol (B129727). uomustansiriyah.edu.iqresearchgate.net Unlike amides, esters are more susceptible to nucleophilic attack at the carbonyl carbon. masterorganicchemistry.com The reactivity of both the amide and ester carbonyl groups is central to the utility of this compound as a synthetic intermediate.

| Functional Group | General Structure | Key Characteristics |

| Amide | R-C(=O)-NR'R'' | Planar structure, resonance stabilization, resistant to hydrolysis. wikipedia.orgpressbooks.pub |

| Ester | R-C(=O)-OR' | Susceptible to nucleophilic acyl substitution, important in synthesis. pressbooks.pubmasterorganicchemistry.com |

Significance of Ortho-Substituted Benzoic Acid Derivatives in Organic Synthesis and Molecular Design

The structure of this compound is notable for its substitution pattern. Both the benzamido portion and the benzoate (B1203000) portion are derived from ortho-substituted benzoic acids (2-methylbenzoic acid and 2-aminobenzoic acid, respectively). The presence of a substituent at the ortho position (the carbon adjacent to the primary functional group) on a benzene (B151609) ring introduces significant steric and electronic effects, collectively known as the "ortho effect." wikipedia.orgvedantu.com

In the context of benzoic acid derivatives, an ortho substituent can cause steric hindrance that forces the carboxyl or related group (like the amide or ester in this molecule) to twist out of the plane of the benzene ring. wikipedia.orgquora.com This disruption of coplanarity, termed Steric Inhibition of Resonance (SIR), inhibits the resonance interaction between the carbonyl group and the aromatic ring. vedantu.comkhanacademy.org This effect can alter the electronic properties and reactivity of the functional group. For instance, ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the substituent's electronic nature, because the out-of-plane twisting stabilizes the resulting carboxylate anion. vedantu.comquora.com This principle of sterically controlled reactivity and conformation is a powerful tool in molecular design and rational drug synthesis. nih.gov

Overview of Academic Research Trends Pertaining to the this compound Scaffold

Academic and industrial research involving the this compound scaffold is primarily focused on its role as a key intermediate in the synthesis of pharmaceuticals. The most prominent application is in the preparation of Tolvaptan, a selective vasopressin V2-receptor antagonist.

The synthesis of the carboxylic acid precursor, 2-methyl-4-(2-methylbenzamido)benzoic acid, is a critical step. nih.gov A patented method describes the synthesis of this acid via the hydrolysis of its methyl ester, which is this compound (referred to in the patent as 2-methyl-4-N-(2-toluyl) methyl benzoate). google.com The synthesis of the ester itself involves the N-acylation of a methyl anthranilate derivative with 2-methyl benzoyl chloride. google.com

The crystal structure of the related acid, 2-Methyl-4-(2-methyl-benzamido)-benzoic acid, reveals that the dihedral angle between the two benzene rings is substantial at 82.4°. nih.gov This significant twist is a direct consequence of the steric hindrance imposed by the ortho-methyl groups, illustrating the principles of the ortho effect. This fixed conformation is crucial for its role as a precursor, pre-organizing the molecule for subsequent cyclization or modification steps in a larger synthetic scheme. The compound and its derivatives are therefore important subjects in process chemistry and drug development research. pharmaffiliates.com

| Research Area | Focus | Key Findings |

| Pharmaceutical Synthesis | Use as an intermediate for the drug Tolvaptan. | The compound is hydrolyzed to its corresponding carboxylic acid, a direct precursor to the final drug. google.com |

| Process Chemistry | Optimization of synthetic routes involving the scaffold. | Development of efficient N-acylation and hydrolysis procedures. google.com |

| Structural Chemistry | Analysis of molecular conformation. | X-ray crystallography of the related acid shows a significant dihedral angle between the aromatic rings due to steric effects. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-methylbenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-7-3-4-8-12(11)15(18)17-14-10-6-5-9-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZHXRYMNBOKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 2 2 Methylbenzamido Benzoate

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 2-(2-methylbenzamido)benzoate, the analysis primarily involves two key disconnections: the C-N amide bond and the C-O ester bond.

Amide Bond Disconnection: The most logical primary disconnection is at the amide linkage. This C(O)-N bond cleavage simplifies the molecule into two key precursors: a derivative of 2-methylbenzoic acid (the acyl donor) and methyl anthranilate (the amine component). This is the most common and convergent approach.

Ester Bond Disconnection: A secondary disconnection can be made at the ester group. This C(O)-O bond cleavage leads to 2-(2-methylbenzamido)benzoic acid and a source of a methyl group, typically methanol (B129727). This pathway suggests that the amide bond is formed first, followed by the esterification of the resulting carboxylic acid.

These disconnections reveal two primary synthetic pathways:

Pathway A: Formation of the amide bond between a 2-methylbenzoyl derivative and methyl anthranilate.

Pathway B: Amide formation between 2-methylbenzoic acid and 2-aminobenzoic acid, followed by esterification of the resulting product to form the final methyl ester.

Approaches to the Formation of the Amide Linkage

The formation of the amide bond is a cornerstone of this synthesis. This can be achieved through several reliable methods, primarily involving the reaction of a carboxylic acid derivative with an amine or the direct reaction between an ester and an amine.

A highly effective method for forming the amide bond involves activating the carboxylic acid group of 2-methylbenzoic acid. This is typically done by converting it into a more reactive species, such as an acid chloride or an anhydride, which then readily reacts with the amine group of methyl anthranilate.

Using Acid Chlorides: The most common approach is the Schotten-Baumann reaction, where 2-methylbenzoyl chloride is reacted with methyl anthranilate. The reaction is typically carried out in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct.

Using Activating Agents: Alternatively, the carboxylic acid can be activated in situ using coupling agents. A methodology has been described for the amidation of various carboxylic acids by generating phosphonium (B103445) salts from triphenylphosphine (B44618) and an N-chloroimide, such as N-chlorophthalimide. nih.govacs.org These agents react with the carboxylic acid to form an activated acyloxy-phosphonium species, which is then susceptible to nucleophilic attack by the amine. acs.org This functional group interconversion can be achieved at room temperature and often results in good to excellent yields. nih.govacs.org

Table 1: Representative Conditions for Amide Synthesis via In Situ Activation

| Parameter | Condition |

| Carboxylic Acid | 2-methylbenzoic acid |

| Amine | Methyl anthranilate |

| Activating System | Triphenylphosphine / N-chlorophthalimide |

| Solvent | Toluene or Acetonitrile (B52724) |

| Temperature | Room Temperature |

| Reaction Time | ~12 hours |

Aminolysis is the direct reaction of an ester with an amine to form an amide and an alcohol. This method avoids the need to prepare a highly reactive acid derivative. In the context of synthesizing this compound, this could involve the reaction of methyl 2-methylbenzoate (B1238997) with methyl anthranilate.

However, aminolysis of esters, particularly aromatic esters, is often slow and requires a catalyst to proceed at a reasonable rate. researchgate.net Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with both pathways having similar activation energies. researchgate.net The use of catalysts can significantly lower this energy barrier. researchgate.net Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have demonstrated high activity and reusability for the direct amidation of esters with amines under solvent-free conditions. researchgate.net

Table 2: Catalysts for Direct Aminolysis of Esters

| Catalyst | Type | Key Features |

| Niobium Pentoxide (Nb₂O₅) | Heterogeneous Lewis Acid | High activity, reusable, applicable to various esters and amines. researchgate.net |

| Zirconium and Titanium Salts | Homogeneous | Effective in promoting amidation reactions. researchgate.net |

| Organoboron Catalysts | Homogeneous | Known to catalyze ester-amine exchange. researchgate.net |

Methods for the Construction of the Methyl Benzoate Moiety

The final step in one of the synthetic pathways is the formation of the methyl ester. This is typically accomplished through classical esterification methods.

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. docsity.comtcu.edu This method is applied when the synthesis proceeds via the intermediate 2-(2-methylbenzamido)benzoic acid. The reaction involves refluxing this intermediate in an excess of methanol, which acts as both the solvent and the reactant, with a strong acid catalyst like concentrated sulfuric acid or hydrogen chloride. docsity.comyoutube.comyoutube.com

The reaction is an equilibrium process. tcu.eduadamcap.com To drive the equilibrium towards the product (the methyl ester), a large excess of methanol is used. tcu.eduadamcap.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. youtube.comuomustansiriyah.edu.iq The nucleophilic oxygen of methanol then attacks the carbonyl carbon, and after a series of proton transfers and the elimination of a water molecule, the ester is formed. tcu.eduyoutube.comuomustansiriyah.edu.iq

Table 3: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Carboxylic Acid | 2-(2-methylbenzamido)benzoic acid | Substrate |

| Alcohol | Methanol (in excess) | Reactant and Solvent |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | 1-5 hours | To reach equilibrium youtube.comuomustansiriyah.edu.iq |

Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edu This method could be employed if, for instance, an ethyl or benzyl (B1604629) ester of 2-(2-methylbenzamido)benzoic acid was synthesized first. This precursor would then be converted to the desired methyl ester by reacting it with methanol.

The reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). ucla.edu In an acid-catalyzed process, the mechanism is similar to Fischer esterification. The reaction is reversible, so a large excess of methanol is used to shift the equilibrium toward the formation of the methyl ester. ucla.edu Various catalysts, including titanates and maghemite-ZnO nanoparticles, have been studied to improve conversion rates and reaction conditions for the transesterification of benzoate esters. acs.orgresearchgate.net

Development of Novel Catalytic and Reagent Systems for Synthesis

Recent advancements in organic synthesis have led to the development of novel catalytic and reagent systems that can be applied to the formation of the amide bond in this compound. These modern methods often offer advantages in terms of efficiency, milder reaction conditions, and improved yields compared to traditional approaches.

Palladium- and copper-catalyzed cross-coupling reactions are at the forefront of modern amide synthesis. These methods typically involve the coupling of an amine with an aryl halide or triflate. While not the most direct route for the title compound, these catalytic systems are invaluable for the synthesis of a wide range of N-aryl benzamides.

A more direct and greener approach involves the use of novel catalysts for the direct condensation of carboxylic acids and amines. For example, a highly efficient and environmentally friendly method for the preparation of benzamide (B126) derivatives utilizes a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a reusable catalyst under ultrasonic irradiation. youtube.com This system promotes the direct condensation of benzoic acids and amines, offering advantages such as low reaction times and a simple procedure. youtube.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. The synthesis of N-(aryl)-substituted benzamides can be achieved in good to excellent yields with short reaction times and high selectivity under solvent-free microwave irradiation. nih.gov This methodology offers a cleaner and more energy-efficient alternative to conventional heating methods. nih.gov

The table below summarizes some of the novel catalytic systems applicable to benzamide synthesis.

| Catalyst System | Reaction Type | Key Advantages |

| Diatomite earth@IL/ZrCl4 | Direct condensation of carboxylic acid and amine | Green, rapid, mild, reusable catalyst |

| Microwave irradiation | Acylation of anilines with acid chlorides | Solvent-free, short reaction times, high yields |

| Palladium complexes | Cross-coupling of aryl halides and amides | High efficiency for a broad range of substrates |

| Copper complexes | Cross-coupling of aryl halides and amides | Cost-effective alternative to palladium |

Synthetic Routes to Key Intermediates and Precursors

The synthesis of this compound relies on the availability of its key precursors: a methyl anthranilate derivative and an activated form of 2-methylbenzoic acid.

Methyl 2-methylbenzoate Derivatives

While the direct precursor for the title compound is methyl anthranilate, the synthesis of related methyl benzoate derivatives is a well-established area of organic chemistry. A common method for their preparation is the Fischer esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. uomustansiriyah.edu.iq This is a reversible reaction, and the equilibrium can be shifted towards the product by using an excess of methanol or by removing the water formed during the reaction. uomustansiriyah.edu.iq

Solid acid catalysts, such as zirconium/titanium solid acids, have been developed as a reusable and environmentally friendly alternative to traditional mineral acids for the esterification of benzoic acids. researchgate.net These catalysts have shown good activity in the synthesis of a series of methyl benzoates. researchgate.net

2-Methylbenzoic Acid and its Activated Forms

2-Methylbenzoic acid is a key starting material. One of the primary industrial methods for its synthesis is the oxidation of o-xylene. google.com This process can be optimized by the careful selection of catalysts, such as a combination of cobalt and manganese catalysts in the presence of a bromide promoter, which can lead to higher yields and faster reaction rates. google.com

For the subsequent amidation reaction, 2-methylbenzoic acid needs to be "activated" to increase its reactivity towards the amine. A common method for activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting 2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methylbenzoyl chloride is a highly reactive species that readily undergoes nucleophilic attack by the amino group of methyl anthranilate.

Related Benzamides and Benzoic Acid Derivatives

The synthesis of related benzamides and benzoic acid derivatives provides a broader context for the preparation of this compound. A highly relevant example is the synthesis of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, an intermediate for the drug Tolvaptan. A patented method describes a two-step process starting from 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride. google.com The first step is an N-acylation reaction carried out in the presence of a silver salt in a haloalkane solvent. google.com The resulting ester, 2-methyl-4-N-(2-toluyl) methyl benzoate, is then hydrolyzed in a basic solution to yield the final benzoic acid product. google.com This process highlights a practical and scalable route to a structurally similar compound.

The following table outlines the key steps and intermediates in the synthesis of this related compound:

| Step | Reactants | Reagents/Catalysts | Product |

| N-Acylation | 2-methyl-4-amino methyl benzoate, 2-methyl benzoyl chloride | Silver salt, haloalkane solvent | 2-methyl-4-N-(2-toluyl) methyl benzoate |

| Hydrolysis | 2-methyl-4-N-(2-toluyl) methyl benzoate | Basic solution (e.g., NaOH) | 2-methyl-4-N-(2-methylbenzoyl)benzoic acid |

This synthetic strategy can be logically adapted for the synthesis of this compound, where methyl anthranilate would be used in place of 2-methyl-4-amino methyl benzoate.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Methylbenzamido Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Detailed experimental data for the NMR analysis of Methyl 2-(2-methylbenzamido)benzoate is not present in the surveyed scientific literature. A complete structural assignment would typically rely on the following techniques:

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

Specific proton chemical shifts (δ), coupling constants (J), and signal multiplicities (e.g., singlet, doublet, triplet) for this compound are not documented. Such data is essential for determining the electronic environment of each proton and their connectivity to neighboring protons.

¹³C NMR Spectral Analysis: Carbon Environments and Hybridization

The ¹³C NMR spectrum, which would reveal the number of unique carbon environments and their hybridization states (sp³, sp², sp), is also unavailable. This information is critical for confirming the carbon skeleton of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational properties of this compound, which are typically investigated using IR and Raman spectroscopy, have not been detailed in available sources.

Characteristic Absorption Bands of Amide and Ester Functional Groups

While general frequency ranges for amide (N-H stretch, C=O stretch - Amide I, N-H bend - Amide II) and ester (C=O stretch, C-O stretch) functional groups are well-known, the specific wavenumber values for these vibrations in this compound are not available. This data would provide direct evidence for the presence and electronic environment of these key functional groups.

Aromatic Ring Vibrations and Substitution Patterns

The substitution pattern on the two aromatic rings would give rise to characteristic bands in the IR and Raman spectra, including C-H stretching and out-of-plane bending vibrations. The precise frequencies of these modes for this compound are currently undocumented.

Due to the lack of specific spectroscopic data, the creation of detailed data tables as requested is impossible. Further experimental research is required to fully characterize the structure of this compound.

Dear User,

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound This compound is not available in published, indexed sources. Specifically, no detailed research findings could be located for its characterization by Electrospray Ionization Mass Spectrometry (ESI-MS) or X-ray Crystallography.

The strict instructions to generate content focusing solely on "this compound" and to adhere strictly to the provided outline, including data tables for bond lengths, bond angles, and fragmentation analysis, cannot be fulfilled without this essential primary data.

For Section 3.3 (Mass Spectrometry): No ESI-MS studies detailing the molecular weight confirmation or fragmentation pathways for this specific compound were found. While general fragmentation patterns for amides and esters exist, applying them without experimental verification for the target molecule would be speculative and violate the required scientific accuracy.

For Section 3.4 (X-ray Crystallography): A search for the crystal structure of "this compound" yielded no results. Consequently, it is impossible to provide accurate data tables for bond lengths, bond angles, and torsion angles, or to analyze the specific molecular conformation, planarity, and intermolecular interactions in its crystal packing. Generating such data would be a fabrication.

While data is available for structurally related but distinct compounds (e.g., other substituted benzamides or benzoates), using this information would directly contradict the explicit instruction not to introduce any information or examples that fall outside the scope of the specified compound.

Therefore, in adherence to the core requirements of scientific accuracy and the strict constraints of your request, the article cannot be generated at this time. Fulfilling the request would require access to primary research data that is not currently in the public domain.

Computational Chemistry and Theoretical Investigations of Methyl 2 2 Methylbenzamido Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine properties like energy, electron distribution, and molecular orbitals, which are key to predicting chemical reactivity.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting molecular structures and energies. scielo.org.mx The primary step in most computational analyses is geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest potential energy, known as a stationary point on the potential energy surface. mdpi.com

For Methyl 2-(2-methylbenzamido)benzoate, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. mdpi.com The choice of a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals) is crucial for accuracy. mdpi.com For similar aromatic compounds, functionals like B3LYP or PBE0 combined with basis sets such as 6-31G(d,p) or def2-TZVP have proven effective. mdpi.comresearchgate.net A successful optimization is confirmed by a frequency calculation, where the absence of any imaginary frequencies indicates that the structure is a true energy minimum. mdpi.com This optimized geometry represents the most stable, or ground-state, structure of the molecule and serves as the basis for all subsequent property calculations.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for understanding chemical reactivity and electronic properties. nih.gov The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.govnih.govdergipark.org.tr Conversely, a large energy gap implies high stability. researchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. For instance, in related benzanilides, the HOMO-LUMO gap was found to be a key factor in predicting photochemical reactivity. nih.gov Analysis of this compound would likely show the HOMO localized on the electron-rich aniline-derived ring system, while the LUMO may be distributed across the benzoyl portion of the molecule.

Below is an interactive table illustrating typical data obtained from a Frontier Molecular Orbital analysis for related aromatic compounds.

| Property | Energy (eV) | Description |

| HOMO Energy | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.govresearchgate.net |

| Chemical Potential (μ) | -4.0 to -3.0 | A measure of the molecule's tendency to lose or gain electrons. |

| Chemical Hardness (η) | 2.0 to 2.75 | Resistance to change in electron distribution; half of the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | 1.5 to 2.5 | A measure of the molecule's ability to act as an electrophile. |

Note: The values presented are illustrative and represent a typical range for similar aromatic amide and ester compounds based on computational studies. Specific values for this compound would require dedicated DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule onto its electron density surface. dergipark.org.tr It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

The MEP map uses a color scale to represent the electrostatic potential. Typically:

Red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen. dergipark.org.tr

Blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to electronegative atoms. dergipark.org.tr

Green represents areas of neutral or near-zero potential, often associated with nonpolar regions like aromatic rings. dergipark.org.tr

For this compound, an MEP analysis would be expected to show significant negative potential (red) around the two carbonyl oxygen atoms of the amide and ester groups, as these are the most electronegative sites. Positive potential (blue) would likely be concentrated on the amide N-H proton, making it a potential hydrogen bond donor site.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with several rotatable single bonds, like this compound, can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and understand the energy barriers between them.

Exploring the entire potential energy surface of a flexible molecule can be computationally intensive. Therefore, initial conformational searches are often performed using less demanding methods like molecular mechanics (MM) or semi-empirical calculations. These methods are much faster than DFT or ab initio calculations, allowing for a broad exploration of the many possible conformations.

The search typically involves systematically rotating the key dihedral angles in the molecule. For this compound, the crucial rotations would be around the C-N bond of the amide linkage and the C-C bonds connecting the rings to the central amide group. This process generates a large number of conformers, whose energies are then calculated to identify a set of low-energy candidates for further analysis.

After an initial search identifies a pool of low-energy conformers, their geometries are typically re-optimized using a more accurate method, such as DFT. scielo.org.mx This refinement provides more reliable energy values and structural parameters for each conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations would reveal its conformational flexibility and how it is influenced by different solvent environments.

An MD simulation tracks the positions and velocities of atoms in a system over time by numerically solving Newton's equations of motion. A typical simulation would involve placing a model of this compound into a simulation box filled with explicit solvent molecules, such as water or an organic solvent. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system.

Key areas of investigation would include:

Conformational Analysis: The central amide bond and the adjacent single bonds allow for considerable rotational freedom. MD simulations would map the potential energy surface related to the torsion angles of these bonds, identifying low-energy, stable conformations and the energy barriers between them.

Solvent Effects: The behavior of the compound can change dramatically in different solvents. In a polar solvent like water, simulations would analyze the formation and dynamics of hydrogen bonds between water molecules and the compound's carbonyl and N-H groups. In a nonpolar solvent, intramolecular interactions would likely dominate. The arrangement of solvent molecules around the solute, known as the solvation shell, would be characterized to understand solubility and dynamic behavior.

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P (for water), OPLS-AA | Represents the solvent molecules explicitly. |

| System Size | ~5000-10000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Simulation Time | 100-500 nanoseconds | Allows for sampling of relevant conformational changes. |

| Temperature | 298 K (25 °C) | Simulates behavior at room temperature. |

| Pressure | 1 atm | Simulates behavior at standard atmospheric pressure. |

Computational Studies on Intermolecular Interactions and Molecular Recognition

Understanding how this compound interacts with biological macromolecules is crucial for applications in medicinal chemistry. Computational methods like molecular docking and free energy calculations are central to these investigations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to understand the binding mode and estimate the strength of the interaction.

In a hypothetical docking study, this compound would be treated as a flexible ligand, and a protein target would be selected. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a function that approximates the binding affinity.

A typical docking workflow would involve:

Receptor Preparation: Obtaining a 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the receptor.

Analysis: Evaluating the resulting poses based on their docking scores and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex.

While docking provides a rapid estimate of binding, methods like MM/PBSA and FEP offer more accurate calculations of binding free energy.

MM/PBSA is a popular end-point method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. mdpi.comnih.gov The calculation involves running MD simulations of the protein-ligand complex, the free protein, and the free ligand. The binding free energy (ΔG_bind) is then estimated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase.

ΔG_solv is the change in solvation free energy, often calculated using a Poisson-Boltzmann (PB) or Generalized Born (GB) model and a surface area (SA) term. ijpsr.com

TΔS is the contribution from conformational entropy, which is computationally demanding and sometimes omitted when comparing similar ligands. mdpi.com

Free Energy Perturbation (FEP) is a more rigorous and computationally expensive method based on statistical mechanics. Current time information in Kanawha County, US.mdpi.com It calculates the free energy difference between two states (e.g., a ligand in solution and the ligand bound to a protein) by simulating a non-physical pathway that "perturbs" one state into the other. FEP can yield highly accurate results that correlate well with experimental data. mdpi.com

Prediction of Spectroscopic Parameters from Theoretical Calculations

Quantum mechanical calculations can predict spectroscopic properties, which can be used to interpret experimental data or to characterize a molecule for which no experimental spectra are available.

For this compound, Density Functional Theory (DFT) is a common method used for this purpose. By solving approximations of the Schrödinger equation, DFT can determine the molecule's electronic structure. From this, various spectroscopic parameters can be derived.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This involves optimizing the molecular geometry to find a stable structure and then calculating the second derivatives of the energy with respect to atomic positions. The resulting theoretical spectrum can be compared with experimental IR data to assign specific peaks to the vibrations of functional groups, such as the C=O stretches of the ester and amide, and the N-H bend. jbcpm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Chemical Reactivity, Degradation Pathways, and Stability Studies of Methyl 2 2 Methylbenzamido Benzoate

Hydrolytic Stability under Various pH Conditions

Methyl 2-(2-methylbenzamido)benzoate is characterized by its general stability in aqueous solutions under typical environmental conditions. herts.ac.uk Regulatory assessments have noted that the residues of this compound are stable under standard hydrolysis conditions that are representative of food processing. researchgate.netnih.govresearchgate.net However, its susceptibility to hydrolysis is dependent on pH and temperature, particularly under accelerated conditions.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Under acidic (pH 5) and neutral (pH 7) environmental conditions, this compound is considered stable. herts.ac.uk The mechanism for acid-catalyzed hydrolysis of an amide, such as the one in this compound, typically involves the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine portion (2-methylaniline derivative) and the carboxylic acid portion (methyl anthranilate derivative) would complete the hydrolysis of the amide bond. Similarly, the ester group can undergo acid-catalyzed hydrolysis, initiated by the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to the formation of a carboxylic acid and methanol (B129727). However, for this compound, the kinetic data indicates that these processes are slow under ambient acidic and neutral conditions.

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

The hydrolytic stability of this compound decreases under alkaline conditions, especially when combined with elevated temperatures. While stable at pH 9 under normal environmental temperatures, studies under accelerated conditions show notable degradation. herts.ac.uk A degradation half-life (DT₅₀) of 57 days has been recorded at pH 9 and a temperature of 70 °C, indicating that the rate of hydrolysis is significantly enhanced by basic conditions and heat. herts.ac.uk

The base-catalyzed hydrolysis of the amide linkage proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylate salt and an amine. The ester group is also susceptible to base-catalyzed hydrolysis, a process known as saponification. This involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, resulting in the formation of a carboxylate salt and methanol after the departure of the methoxide (B1231860) leaving group. The observed degradation at high pH and temperature confirms the susceptibility of the compound to this pathway.

| Condition | Temperature | Half-Life (DT₅₀) | Reference |

|---|---|---|---|

| pH 5-7 (Environmental) | 20°C | Stable | herts.ac.uk |

| pH 9 (Environmental) | 20°C | Stable | herts.ac.uk |

| pH 9 (Accelerated) | 70°C | 57 days | herts.ac.uk |

Oxidative Degradation Processes and Product Identification

Studies utilizing Advanced Oxidation Processes (AOPs) have demonstrated that this compound is susceptible to oxidative degradation. researchgate.net AOPs are effective in promoting the mineralization of the compound in aqueous solutions. researchgate.net Various methods, including ozonation combined with UV irradiation (O₃/UV), TiO₂ photocatalysis (TiO₂/UV), and photocatalysis enhanced with hydrogen peroxide (TiO₂/UV+H₂O₂), have been shown to degrade the molecule rapidly. researchgate.net

The degradation kinetics in these processes consistently follow a pseudo-first-order model. researchgate.net The reactions lead to the formation of numerous small molecules which are then further degraded, eventually leading to complete mineralization. researchgate.net The identification of degradation products has been achieved using liquid chromatography coupled with mass spectrometry (LC/DAD-MS), revealing several oxidation by-products. researchgate.net The most effective degradation and mineralization were observed with TiO₂ photocatalysis systems, which were also noted to prevent the formation of potentially hazardous by-products. researchgate.net These processes rely on the generation of highly reactive species, such as hydroxyl radicals, which attack the parent molecule, initiating a cascade of oxidative reactions that break down its structure.

Photolytic Degradation Studies and Reaction Pathways

This compound undergoes slow degradation when exposed to light in aqueous environments. The aqueous photolysis half-life (DT₅₀) at pH 7 has been determined to be 21.4 days. herts.ac.uk This indicates that while direct photolysis is a relevant degradation pathway, the compound exhibits a degree of persistence. Regulatory studies have also concluded that photolytic degradation is slow and does not result in the formation of major metabolites.

The photolytic degradation process involves the absorption of light energy by the molecule, which can lead to the excitation of electrons to higher energy states. This excited state can then undergo various reactions, such as bond cleavage or reaction with other molecules like oxygen. For a complex molecule like this compound, potential reaction pathways could include photo-hydrolysis of the amide or ester bonds, rearrangements of the aromatic rings, or photo-oxidation if dissolved oxygen is present.

| Condition | Half-Life (DT₅₀) | Reference |

|---|---|---|

| Aqueous Photolysis (pH 7) | 21.4 days | herts.ac.uk |

Thermal Stability and Decomposition Characteristics

This compound possesses significant thermal stability. Data indicates a thermal degradation point of 288 °C. herts.ac.uk Above this temperature, the compound is expected to undergo decomposition. The thermal decomposition of complex organic molecules containing ester and amide functionalities typically involves the cleavage of these bonds as well as the breakdown of the aromatic and heterocyclic ring structures. The specific products of thermal decomposition would likely include carbon oxides (CO, CO₂), nitrogen oxides, and a variety of smaller organic fragments, depending on the conditions, particularly the presence or absence of oxygen.

| Property | Value | Reference |

|---|---|---|

| Degradation Point | 288 °C | herts.ac.uk |

Ester and Amide Group Transformations in Diverse Chemical Environments

The ester and amide groups are the primary sites for hydrolytic attack on the this compound molecule. The stability data across a range of pH values indicate that both functional groups are relatively resistant to hydrolysis under ambient environmental conditions. herts.ac.uk This stability is characteristic of amides, which are generally less reactive towards nucleophilic attack than esters due to resonance stabilization involving the nitrogen lone pair and the carbonyl group.

In more aggressive chemical environments, such as those created during AOPs, these groups are readily transformed. researchgate.net The oxidative attack by hydroxyl radicals does not selectively target a single functional group but rather leads to a broader degradation of the entire molecule. researchgate.net The stability of the amide and ester linkages in this specific molecular structure is substantial enough to ensure persistence in typical aquatic systems, with degradation primarily driven by slower photolytic processes or accelerated by aggressive oxidative or high-temperature/high-pH hydrolytic conditions.

Transamidation Reactions

Transamidation is a chemical reaction involving the conversion of one amide to another by reaction with an amine. This process is of significant interest in organic synthesis for the formation of new carbon-nitrogen bonds. The reaction typically requires catalysts to overcome the high stability of the amide bond.

While no specific studies on the transamidation of this compound were found, the reactivity of the amide functional group within this molecule can be inferred from general principles. The reaction would involve the nucleophilic attack of an amine on the carbonyl carbon of the amide group, leading to a tetrahedral intermediate, followed by the departure of the original nitrogen-containing group.

Hypothetical Transamidation Reaction Data

The following table presents a hypothetical scenario for the transamidation of this compound with various amines, based on general knowledge of similar reactions. It is important to note that these are not experimentally verified results for this specific compound.

| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Hypothetical Product |

| 1 | Benzylamine | Pd(OAc)₂ / DPEPhos | Toluene | 110 | N-benzyl-2-(2-methylbenzamido)benzamide |

| 2 | Aniline | CuI / DMEDA | Dioxane | 100 | N-phenyl-2-(2-methylbenzamido)benzamide |

| 3 | Morpholine | Ti(NMe₂)₄ | THF | 80 | (2-(2-methylbenzamido)phenyl)(morpholino)methanone |

This data is illustrative and not based on published experimental results for this compound.

Reduction Reactions of the Ester and Amide Functionalities

The reduction of esters and amides are fundamental transformations in organic chemistry, typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or amides under standard conditions. masterorganicchemistry.comlibretexts.org

The molecule this compound contains both a methyl ester and a secondary amide functional group. The selective reduction of one group in the presence of the other would require careful choice of reagents and reaction conditions.

Reduction of the Ester Functionality:

The methyl ester group could be reduced to a primary alcohol. This reaction typically involves the use of a strong reducing agent like LiAlH₄ in an anhydrous ether solvent. masterorganicchemistry.com

Reduction of the Amide Functionality:

The secondary amide group could be reduced to a secondary amine. This transformation also generally requires a strong reducing agent like LiAlH₄. masterorganicchemistry.com

Hypothetical Reduction Reaction Data

The table below outlines potential outcomes for the reduction of this compound based on established reactivity patterns of esters and amides. These are not specific experimental findings for the title compound.

| Entry | Reducing Agent | Solvent | Functional Group Targeted | Hypothetical Product |

| 1 | LiAlH₄ (excess) | THF | Both ester and amide | (2-((2-methylbenzyl)amino)phenyl)methanol |

| 2 | NaBH₄ / Lewis Acid | Methanol/THF | Ester (potentially) | 2-(2-methylbenzamido)benzyl alcohol |

This data is illustrative and not based on published experimental results for this compound.

Structure Activity Relationship Sar and Design Principles for Methyl 2 2 Methylbenzamido Benzoate Analogues

Systematic Chemical Modifications of the 2-Methylbenzoyl Moiety

The introduction of various substituents onto the aromatic ring of the 2-methylbenzoyl moiety can profoundly influence the compound's biological activity. These effects can be broadly categorized as electronic, steric, and lipophilic. nih.gov

Electronic Effects: The electronic nature of a substituent can either donate or withdraw electron density from the aromatic ring. libretexts.org Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the ring, which can affect interactions with the biological target. lumenlearning.combiomedres.us Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the ring's electron density. lumenlearning.com The interplay of these electronic effects can modify the strength of hydrogen bonds, and other non-covalent interactions that are critical for ligand-receptor binding. nih.gov For instance, the presence of an EWG can enhance the acidity of nearby protons, potentially leading to stronger hydrogen bond donation. nih.gov

Steric Effects: The size and shape of a substituent, referred to as steric effects, can also play a critical role. Bulky substituents can create steric hindrance, which may either prevent the molecule from adopting an optimal conformation for binding or, conversely, promote a more favorable, rigid conformation. researchgate.net The position of the substituent is also crucial; for example, a bulky group at the ortho position might have a more significant impact than at the para position due to its proximity to the amide linker.

A hypothetical representation of how different substituents on the 2-methylbenzoyl ring might influence biological activity is presented in the interactive table below.

| Substituent (at para-position) | Electronic Effect | Steric Hindrance | Lipophilicity | Predicted Activity Change |

| -H (unsubstituted) | Neutral | Low | Moderate | Baseline |

| -NO2 | Electron-withdrawing | Moderate | Low | Potentially Increased |

| -OCH3 | Electron-donating | Moderate | Moderate | Potentially Decreased |

| -Cl | Electron-withdrawing | Moderate | High | Potentially Increased |

| -C(CH3)3 | Electron-donating | High | High | Potentially Decreased |

The position of the methyl group on the benzoyl ring is a critical factor. Moving the methyl group from the ortho (2-position) to the meta (3-position) or para (4-position) can significantly alter the molecule's three-dimensional shape and its interaction with a binding site. nih.govjelsciences.com This positional isomerism can affect the dihedral angle between the two aromatic rings, which is often a key determinant of biological activity. nih.gov For example, an ortho-methyl group may force the two rings to be non-coplanar, which could be a requirement for fitting into a specific binding pocket. nih.gov In contrast, a para-methyl group might allow for greater rotational freedom. The influence of positional isomerism underscores the importance of the spatial arrangement of substituents for optimal molecular interactions. solubilityofthings.com

Exploration of the Benzoate (B1203000) Ester Portion Modifications

The benzoate ester portion of the molecule offers another avenue for structural modification to fine-tune the compound's properties.

The methyl ester group can be modified in several ways. Homologation, the process of adding methylene (B1212753) (-CH2-) units to the alkyl chain of the ester (e.g., replacing methyl with ethyl, propyl, or butyl), can impact the compound's lipophilicity and metabolic stability. nih.govdoi.org Generally, increasing the length of the alkyl chain increases lipophilicity. However, this can also make the ester more susceptible to hydrolysis by esterases in the body. nih.gov Studies on homologous series of esters have shown that methyl esters can exhibit greater metabolic stability compared to their longer-chain counterparts. nih.gov Replacing the methyl group with different alcohols, such as branched-chain alcohols or cyclic alcohols, can introduce steric bulk and alter the molecule's interaction with its target.

The following interactive table illustrates the potential effects of ester homologation.

| Ester Group | Lipophilicity | Metabolic Stability | Predicted Activity |

| Methyl | Moderate | High | Baseline |

| Ethyl | Higher | Moderate | Potentially altered |

| Propyl | Even Higher | Lower | Potentially altered |

| Isopropyl | Higher (branched) | Potentially higher than propyl | Potentially altered |

Investigation of the Amide Linker Structure and its Conformational Flexibility

The conformational flexibility of the amide bond is inherently restricted due to its partial double-bond character. However, the groups attached to it can influence the preferred rotational angles (torsion angles). Modifications to the amide linker itself, such as N-alkylation or replacement with a bioisostere (a group with similar physical or chemical properties), can have a profound effect on the molecule's three-dimensional structure. mdpi.com For instance, introducing a methyl group on the amide nitrogen (N-methylation) can restrict rotation and lock the molecule into a specific conformation, which may either enhance or diminish its activity depending on whether that conformation is favorable for binding. acs.org

Furthermore, the flexibility of the linker can have entropic consequences upon binding. A highly flexible linker may have a higher conformational entropy in the unbound state, and the loss of this entropy upon binding can be energetically unfavorable. nih.gov Conversely, a more rigid linker may have a lower entropic penalty to pay upon binding. researchgate.net Therefore, optimizing the rigidity and conformational preferences of the amide linker is a key strategy in the design of potent analogues. openreview.net

N-Alkylation and N-Acylation Effects

Modification of the amide nitrogen through alkylation or acylation can significantly impact the compound's biological profile by altering its steric and electronic properties, as well as its hydrogen bonding capacity. The amide proton in the parent structure is a hydrogen bond donor, and its replacement can disrupt or enhance interactions within a biological target's binding site.

In silico docking studies on related benzamide (B126) scaffolds have suggested that the cavity dimensions of some target binding pockets could accommodate N-alkyl substituted analogues. mdpi.com When N-methyl and N-ethyl derivatives of certain benzamides were modeled, they fit favorably within the binding pocket, maintaining the essential binding pose of the secondary amide parent compounds. mdpi.com However, the biological impact of this substitution is highly context-dependent. While N-alkylation can sometimes be beneficial, the loss of the hydrogen bond donor capability can also lead to a decrease or complete loss of activity if that interaction is critical for molecular recognition.

Research into the N-alkylation of other primary amides, such as 2-azidobenzamide, has shown that reaction outcomes can be complex, sometimes leading to cyclized products like benzotriazinones and quinazolinones rather than the simple N-alkylated product. nih.gov This highlights the chemical considerations necessary when planning synthetic routes for N-substituted analogues.

The following table summarizes the predicted effects of N-alkylation on related benzamide scaffolds based on computational studies.

| Modification | Compound Class | Observed/Predicted Effect | Reference |

| N-Methyl substitution | Benzamide Analogue | Favorable accommodation in binding pocket without steric clashes. | mdpi.com |

| N-Ethyl substitution | Benzamide Analogue | Preserves the binding pose of the parent secondary amide. | mdpi.com |

Bioisosteric Replacements of the Amide Bond

The amide bond is a central feature of the Methyl 2-(2-methylbenzamido)benzoate structure, but it can be susceptible to enzymatic cleavage by proteases and amidases, limiting its metabolic stability. nih.govnih.gov Bioisosteric replacement, the substitution of the amide moiety with other functional groups that mimic its key physicochemical properties, is a widely used strategy in medicinal chemistry to enhance stability and modulate activity. researchgate.net

A variety of functional groups are recognized as effective amide bond bioisosteres. nih.gov These replacements can preserve the geometry and hydrogen bonding patterns of the original amide while offering improved metabolic stability and pharmacokinetic profiles. nih.govdrughunter.com For instance, in a series of potent ABCG2 modulators with a benzanilide (B160483) core similar to this compound, the parent compounds were found to be completely degraded by enzymes within 30 minutes. nih.gov Replacing the labile benzanilide core with a more stable biphenyl (B1667301) system demonstrated that the core structure was not essential for activity and that bioisosteric concepts could be successfully applied to improve drug-like properties. nih.gov

Common bioisosteric replacements for the amide bond include:

Heterocyclic Rings: Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are frequently used as non-classical bioisosteres. mdpi.comnih.govdrughunter.com They can mimic the steric and electronic properties of the amide bond and often improve metabolic stability. nih.gov

Urea and Sulfonamide Groups: These groups maintain hydrogen bond donor and acceptor capabilities. mdpi.com Ureas can extend the distance between molecular moieties while retaining planar geometry, and sulfonamides can increase hydrophilicity. mdpi.com

Trifluoroethylamine: This group has gained attention as it mimics the electronegative nature of the carbonyl group and its steric bulk can be leveraged to optimize target binding. Its inclusion can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

The table below details various bioisosteric replacements for the amide bond and their general impact.

| Original Group | Bioisosteric Replacement | Rationale and Potential Effects | Reference |

| Amide | Thioamide / Selenoamide | Preserves geometry; may retain activity. | mdpi.com |

| Amide | 1,2,3-Triazole | Improves metabolic stability; mimics physicochemical properties. | nih.gov |

| Amide | Oxadiazole | Enhances metabolic stability and pharmacokinetic profile. | drughunter.com |

| Amide | Sulfonamide | Increases hydrophobicity and solubility; mimics transition state geometry. | mdpi.com |

| Amide | Urea | Conserves H-bond donor/acceptor pattern; can lengthen distance between moieties. | mdpi.com |

| Amide | Biphenyl | Increases metabolic stability against enzymatic cleavage. | nih.gov |

| Amide | Trifluoroethylamine | Enhances metabolic stability; trifluoromethyl group reduces amine basicity. | drughunter.com |

Chiral Modifications and Stereoisomeric Effects on Molecular Recognition

The introduction of chiral centers into the structure of this compound analogues can have profound effects on their interaction with biological targets, which are themselves chiral. nih.gov Stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.gov

This principle has been demonstrated in studies of related compounds where the introduction of a methyl group on a piperazine (B1678402) ring created a chiral center. nih.govnih.gov The resulting R and S isomers showed distinct selectivity and efficacy for their respective biological receptors. For example, in one series, introducing chirality caused a switch from a partial agonist to an antagonist at a specific receptor, while maintaining partial agonism at another, particularly in the R-isomer. nih.gov This highlights that each stereoisomer may engage differently with specific amino acid residues within a chiral binding pocket. nih.gov

The differential activity between stereoisomers underscores the importance of three-dimensional structure in molecular recognition. Even a subtle change, such as the spatial orientation of a single methyl group, can alter the molecule's fit within a binding site, affecting affinity and subsequent biological response. nih.gov Therefore, the synthesis and evaluation of individual stereoisomers are critical for optimizing the pharmacological profile of chiral analogues.

The following table illustrates the differential effects observed for stereoisomers in a related compound series.

| Compound Series | Stereoisomer | Effect on Receptor A Activity | Effect on Receptor B Activity | Reference |

| Chiral Piperazinium Analogue | (R)-isomer | Partial Agonist | Antagonist | nih.gov |

| Chiral Piperazinium Analogue | (S)-isomer | Lower Agonist Activity | Lower Antagonist Activity | nih.gov |

Elucidation of Key Structural Features for Molecular Interactions

Furthermore, hydrogen bonding plays a critical role. The amide group contains an N-H group, which acts as a hydrogen bond donor, and a carbonyl oxygen (C=O), which is a hydrogen bond acceptor. In the crystal structure of the analogue, intermolecular N—H⋯O hydrogen bonds link molecules together. nih.gov Studies on the interaction of other methyl benzoate derivatives with proteins like bovine serum albumin (BSA) also indicate that hydrogen bonding and weak van der Waals forces are crucial for the binding interaction. mdpi.com The ester group's carbonyl oxygen can also act as a hydrogen bond acceptor, as seen in the intramolecular hydrogen bonding in Methyl 2-(2-hydroxy-acetamido)benzoate. nih.gov

The key structural features for molecular interaction can be summarized as:

Amide Linker: Provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for specific interactions.

Aromatic Rings: Participate in π-π stacking and hydrophobic interactions with aromatic residues in a binding pocket.

Methyl Ester Group: The carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions.

Dihedral Angle: The relative orientation of the two aromatic rings defines the molecule's conformation and is critical for complementarity with the binding site.

Rational Design Strategies for Optimizing Interaction Specificity and Affinity

Rational design strategies leverage the understanding of SAR and key structural features to create new analogues with improved properties. The goal is to optimize affinity for the desired target while minimizing off-target interactions, thereby increasing specificity and reducing potential side effects.

Building on the principles elucidated in the previous sections, several strategies can be employed for the rational design of this compound analogues:

Conformational Constraint: The significant dihedral angle between the rings suggests that restricting the molecule's conformational flexibility could be beneficial. This can be achieved by introducing cyclic structures or bulky groups that lock the molecule into a bioactive conformation, potentially increasing affinity by reducing the entropic penalty of binding.

Focused Library Design: Based on known SAR, focused libraries of compounds can be synthesized. nih.gov For example, if a particular substitution on one of the aromatic rings is found to be beneficial, a library can be created that explores a variety of substituents at that position to fine-tune the interaction. mdpi.com

Bioisosteric Replacement: As discussed in section 6.3.2, strategically replacing the metabolically labile amide bond with a more robust bioisostere can improve the pharmacokinetic profile of the molecule without sacrificing affinity. nih.gov

Stereochemical Optimization: If a chiral center is introduced, the synthesis of enantiomerically pure compounds is essential. nih.gov Evaluating the individual stereoisomers allows for the selection of the more potent and selective enantiomer for further development.

Fragment-Based Approaches: This strategy involves identifying small molecular fragments that bind to adjacent sites on the target and then linking them together to create a larger, high-affinity ligand. nih.gov Knowledge of the key interaction points of the this compound scaffold can guide the selection of fragments to append to or modify the core structure.

These hypothesis-driven approaches represent a shift from broad, empirical screening to a more precise and efficient strategy for developing optimized molecules. nih.gov

Advanced Applications and Methodological Contributions of Methyl 2 2 Methylbenzamido Benzoate Research

Utility as a Synthon or Building Block in Multistep Organic Synthesis

Methyl 2-(2-methylbenzamido)benzoate, a member of the N-acyl anthranilate family, serves as a valuable synthon in multistep organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized. The ester and amide functionalities, along with the aromatic rings, provide handles for a variety of chemical transformations.

While direct, extensive literature on the use of this compound as a building block is specific, the utility of the N-acyl anthranilate scaffold is well-documented in the synthesis of heterocyclic compounds. For instance, related N-substituted anthranilic acid derivatives are key precursors in the synthesis of quinazolinones and other fused heterocyclic systems with significant biological activities. The ester group in this compound can undergo hydrolysis to the corresponding carboxylic acid, which can then participate in cyclization reactions.

The amide linkage provides conformational rigidity to the molecule, influencing the stereochemical outcome of reactions at neighboring positions. The aromatic rings can be subjected to electrophilic substitution reactions, allowing for the introduction of further functional groups and the construction of more complex molecular architectures. The general reactivity of the N-acyl anthranilate core makes it a versatile starting point for the synthesis of diverse molecular libraries.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Class |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Methyl Ester | Aminolysis | Amide |

| Amide | Reduction | Amine |

| Aromatic Ring | Nitration, Halogenation | Substituted Aromatics |

| Amide N-H | Deprotonation and Alkylation | N-Alkyl derivatives |

Role in the Development of New Synthetic Methodologies and Reaction Discovery

The synthesis and study of compounds like this compound contribute to the broader development of new synthetic methodologies, particularly in the area of amide bond formation and C-H functionalization. The preparation of this compound itself often involves the acylation of methyl anthranilate, a reaction that has been the subject of extensive methodological development to achieve high yields and selectivity under mild conditions.

Research into the synthesis of various methyl benzoate (B1203000) derivatives has led to the exploration of novel catalytic systems. For example, the use of solid acid catalysts, such as zirconium-based catalysts, for the esterification of benzoic acids with methanol (B129727) represents a greener and more efficient alternative to traditional acid catalysts. mdpi.com While not specifically detailing the synthesis of this compound, these advancements in esterification are directly applicable to its preparation and that of its analogs.

Furthermore, the presence of the N-H bond and ortho- C-H bonds on the anthranilate ring makes this scaffold a potential substrate for the development of transition-metal-catalyzed C-H activation and functionalization reactions. Such methodologies are at the forefront of modern organic synthesis, aiming to construct complex molecules more efficiently by directly converting C-H bonds into new functional groups.

Contribution to the Understanding of Intermolecular Forces and Supramolecular Chemistry

The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, makes it an excellent candidate for studies of intermolecular forces and supramolecular chemistry. Crystal structure analyses of closely related compounds, such as Methyl 2-(3-chlorobenzamido)benzoate and Methyl 2-(4-chlorobenzamido)benzoate, reveal intricate networks of intermolecular hydrogen bonds. These interactions often lead to the formation of well-defined supramolecular architectures, such as chains and sheets, in the solid state.

The interplay of N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, dictates the packing of the molecules in the crystal lattice. A study of methyl benzoate derivatives has shown their ability to form inclusion complexes with macrocyclic hosts like p-sulfocalix youtube.comarenes. This research highlights the importance of non-covalent interactions in molecular recognition and self-assembly. Understanding these forces is crucial for the rational design of new materials with desired properties, such as in crystal engineering and for the development of host-guest systems.

Table 2: Crystallographic Data of a Related Compound: Methyl 2-(4-chlorobenzamido)benzoate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3788 (9) |

| b (Å) | 16.757 (2) |

| c (Å) | 21.530 (2) |

| Dihedral angle between benzene (B151609) rings | 3.32 (3)° |

| Data from a representative related structure to illustrate typical intermolecular interactions. |

Development of Analytical Methods for Detection and Quantification (e.g., in stability studies and impurity profiling)

The development of robust analytical methods is essential for the quality control, stability testing, and impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for the analysis of such compounds. nih.govanalytice.com

For HPLC analysis, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. HPLC methods can be developed to be stability-indicating, meaning they can separate the parent compound from its degradation products.

GC-MS is another valuable tool, particularly for identifying unknown impurities. The compound is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the molecule, providing a unique mass spectrum that acts as a "fingerprint" for identification. These analytical techniques are crucial for ensuring the purity and quality of this compound for its intended applications. analytice.com

Table 3: Common Analytical Techniques for the Analysis of Methyl Benzoate Derivatives

| Technique | Principle | Typical Application |

| HPLC-UV | Separation based on polarity, detection by UV absorbance | Quantification, purity assessment, stability studies |

| GC-MS | Separation based on volatility, identification by mass fragmentation pattern | Impurity identification, trace analysis |

| NMR Spectroscopy | Analysis of nuclear spin in a magnetic field | Structural elucidation, confirmation of identity |

| Infrared Spectroscopy | Measurement of absorption of infrared radiation | Identification of functional groups |

Q & A

What are the critical considerations for synthesizing Methyl 2-(2-methylbenzamido)benzoate with high purity?

Synthesis requires precise control of coupling reactions and purification steps. Key steps include:

- Amide bond formation : Use 2-methylbenzoyl chloride and methyl 2-aminobenzoate under Schotten-Baumann conditions (base-catalyzed acylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require rigorous post-reaction washing to remove traces.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product, followed by recrystallization to achieve >95% purity. Monitor via TLC and HPLC .

How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., NMR vs. X-ray-derived conformations) arise from dynamic vs. static structural states:

- NMR : Detects time-averaged conformations in solution. For example, rotational freedom in the benzamido group may lead to multiple signals .

- X-ray crystallography : Provides a static solid-state structure. Use SHELXL for refinement to confirm bond angles and torsional strain .

- Mitigation : Perform DFT calculations (e.g., Gaussian) to model solution-phase dynamics and compare with experimental data .

What advanced techniques are recommended for studying its solid-state packing and intermolecular interactions?

- Mercury CSD : Analyze crystal packing motifs (e.g., π-π stacking, hydrogen bonds) using the Materials Module. Compare with structurally similar benzoates in the Cambridge Structural Database .

- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bond donors/acceptors) to explain solubility or stability trends .

- Twinning analysis : If crystallographic data shows twinning, use SHELXL’s TWIN/BASF commands for accurate refinement .

How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Target identification : Use molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to predict binding sites. Validate via SPR or ITC for affinity measurements .

- Cellular assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) with dose-response curves. Compare with structurally related compounds (e.g., quinoline derivatives) to identify SAR trends .

- Metabolic stability : Conduct microsomal incubation studies (e.g., liver microsomes) with LC-MS/MS analysis to assess degradation pathways .

What strategies are effective for characterizing reactive intermediates during its chemical derivatization?

- Trapping experiments : Add nucleophiles (e.g., methanol) during hydrolysis or reduction to stabilize intermediates like 2-methylbenzamide .

- In situ monitoring : Use ReactIR or LC-MS to track transient species in real time during reactions (e.g., ester hydrolysis under acidic conditions) .

- Isolation via flash chromatography : Optimize solvent systems (e.g., dichloromethane/methanol) for low-polarity intermediates .

How should researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?

- Experimental determination : Use shake-flask method (HPLC quantification) for solubility in buffers (pH 1–7.4). Measure logP via octanol-water partitioning .

- QSAR modeling : Employ tools like ACD/Percepta to predict properties based on substituent contributions (e.g., methyl vs. halogen groups) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative degradation products .

What computational methods are suitable for predicting its reactivity in nucleophilic substitution reactions?

- DFT calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, predict reactivity at the ester carbonyl or amide nitrogen .

- MD simulations : Model solvation effects (e.g., in DMSO) to assess steric hindrance from the 2-methyl group on reaction kinetics .

- Transition state analysis : Identify energy barriers for SN2 pathways using IRC (intrinsic reaction coordinate) analysis .

How can crystallographic data from SHELX be integrated with spectroscopic results for publication-quality structural validation?

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Use Mercury to overlay experimental and theoretical structures .

- CIF validation : Check for outliers (e.g., ADP mismatches) using checkCIF/PLATON and address via SHELXL refinement .

- Supplementary data : Include ORTEP-3 diagrams (generated via Olex2) highlighting thermal ellipsoids and hydrogen-bonding networks .

What are the best practices for optimizing reaction yields in multi-step syntheses involving this compound?

- DoE (Design of Experiments) : Use response surface methodology (e.g., temperature, catalyst loading) to identify optimal conditions for each step .

- Catalyst screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) with phosphine ligands to enhance efficiency .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

How can researchers leverage structural analogs (e.g., ethyl 2-methylbenzoate) to infer properties of this compound?

- Comparative crystallography : Analyze analogs (e.g., ethyl 2-methylbenzoate, PubChem CID 14495087) to predict packing motifs or hydrogen-bonding patterns .